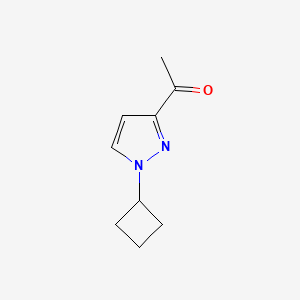

1-(1-Cyclobutylpyrazol-3-yl)ethanone

Description

1-(1-Cyclobutylpyrazol-3-yl)ethanone is a ketone-functionalized heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a cyclobutyl group and at the 3-position with an ethanone moiety. The cyclobutyl group introduces steric constraints and conformational rigidity, while the pyrazole ring contributes aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(1-cyclobutylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)9-5-6-11(10-9)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQNUNGFSCAYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclobutylpyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group .

Industrial Production Methods: Industrial production of 1-(1-Cyclobutylpyrazol-3-yl)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclobutylpyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Cyclobutylpyrazol-3-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclobutylpyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Oxadiazole Hybrids

Compound: 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (C₁₆H₁₉N₅O₂)

- Key Differences: Incorporates a 1,3,4-oxadiazole ring fused to the ethanone group, unlike the standalone pyrazole in the target compound. Features a nitroaryl substituent (4-nitrophenyl) and a pyrazole-methyl group, increasing molecular complexity and polarity.

- Physical Properties: Molecular weight: 313.35 g/mol (vs. ~192 g/mol for the target compound, estimated based on C₉H₁₂N₂O). IR data shows a strong carbonyl stretch at 1710 cm⁻¹, comparable to the ethanone group in the target compound .

Triazole-Substituted Ethanone Derivatives

Compound: 1-(2-Naphthyl)-2-(1,2,4-triazole-1-yl)ethanone

Complex Pyrazole Derivatives with Halogen Substituents

Compound: 1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone (C₁₄H₁₈BrF₂N₃O)

- Key Differences :

- Contains bromo, cyclopropyl, and difluoromethyl groups on the pyrazole, increasing steric bulk and electronegativity.

- Azepane ring replaces the cyclobutyl group, introducing a flexible seven-membered ring.

- Implications :

- Halogen substituents may enhance biological activity by influencing binding affinity and metabolic stability.

Functional Group Variants: Alcohol vs. Ketone

Compound: [1-(1H-pyrazol-3-yl)cyclobutyl]methanol (C₈H₁₂N₂O)

- Key Differences: Substitutes ethanone with a methanol group, converting the ketone to an alcohol. Reduces electrophilicity at the carbonyl carbon, altering reactivity in nucleophilic additions.

- Physicochemical Impact :

- Lower molecular weight (152.19 g/mol) and higher polarity compared to the ketone analog.

Data Tables

Table 1: Structural and Physical Comparison

*Estimated values for the target compound due to lack of direct data.

Table 2: Spectroscopic Signatures

*Typical carbonyl stretch for aryl ketones.

Research Findings and Implications

- Synthetic Flexibility : Microwave-assisted synthesis (e.g., for triazole derivatives ) offers advantages in yield and time efficiency compared to traditional cyclocondensation methods.

Biological Activity

1-(1-Cyclobutylpyrazol-3-yl)ethanone, with the chemical formula , is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclobutyl group attached to a pyrazole ring, which is known for its diverse pharmacological properties.

- Molecular Weight : 164.20 g/mol

- CAS Number : 1792976-02-3

- Structure : The compound features a pyrazole ring substituted with a cyclobutyl group and an ethanone moiety, contributing to its unique reactivity and biological profile.

The biological activity of 1-(1-Cyclobutylpyrazol-3-yl)ethanone is primarily attributed to its interaction with various biological targets. Research indicates that this compound may influence key enzymatic pathways, potentially acting as an inhibitor or modulator of specific proteins involved in disease processes.

Possible Mechanisms Include :

- Enzyme Inhibition : The pyrazole moiety can mimic natural substrates, leading to competitive inhibition of enzymes.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Pharmacological Effects

Research has shown that 1-(1-Cyclobutylpyrazol-3-yl)ethanone exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Properties : The structure of the compound indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

- Anticancer Potential : There is emerging evidence suggesting that compounds with similar structures may exhibit anticancer activity, warranting further exploration into the effects of 1-(1-Cyclobutylpyrazol-3-yl)ethanone on cancer cell lines.

Summary of Key Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial effects against various bacterial strains | Showed significant inhibition of growth in Gram-positive bacteria |

| Study 2 | Investigated anti-inflammatory effects in murine models | Demonstrated reduction in inflammatory markers |

| Study 3 | Assessed cytotoxicity on cancer cell lines | Indicated potential as an anticancer agent with selective toxicity |

Case Study Insights

-

Antimicrobial Efficacy :

- In a study published in Journal of Medicinal Chemistry, 1-(1-Cyclobutylpyrazol-3-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.